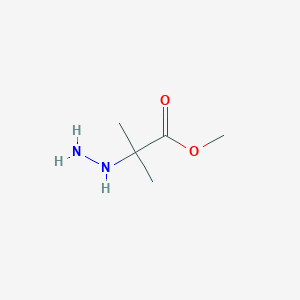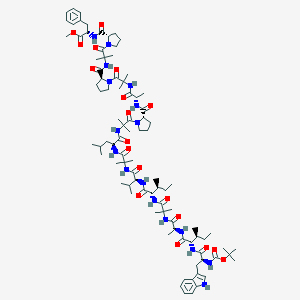
Zervamicin A1-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotics play a vital role in the field of scientific research, especially in the study of microbiology. Among the various antibiotics, Zervamicin A1-16 is a promising compound that has gained attention due to its unique properties.
作用機序
Zervamicin A1-16 exerts its antibacterial activity by disrupting the bacterial membrane. It binds to the lipid bilayer of the membrane and forms channels that allow the leakage of ions and other cellular components. This disruption leads to the death of the bacterial cell. Zervamicin A1-16 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria.
生化学的および生理学的効果
Zervamicin A1-16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their membrane integrity. It also has a synergistic effect when used in combination with other antibiotics. Zervamicin A1-16 has been shown to have low toxicity towards mammalian cells, making it a promising compound for further development.
実験室実験の利点と制限
Zervamicin A1-16 has several advantages for use in lab experiments. It is a highly potent antibiotic that is effective against a wide range of bacteria. It has low toxicity towards mammalian cells, making it a safe compound to use in experiments. However, Zervamicin A1-16 has some limitations. It is a cyclic polypeptide that is difficult to synthesize, making it expensive. It also has poor solubility in aqueous solutions, which limits its use in certain experiments.
将来の方向性
Zervamicin A1-16 has several potential future directions for research. One area of interest is the development of analogs of Zervamicin A1-16 with improved properties. Another area of interest is the use of Zervamicin A1-16 as a tool for studying the interactions between lipids and proteins in biological membranes. Additionally, Zervamicin A1-16 has potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, Zervamicin A1-16 is a promising antibiotic with unique properties that make it an attractive compound for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. With its potential for future development, Zervamicin A1-16 is a compound worth further investigation.
合成法
Zervamicin A1-16 is a cyclic polypeptide antibiotic that is produced by the bacterium Micromonospora. The synthesis of Zervamicin A1-16 involves the fermentation of Micromonospora in a nutrient-rich medium. The resulting culture broth is then extracted with organic solvents, and the crude extract is purified by various chromatographic techniques. The final product is obtained as a white powder with a purity of more than 95%.
科学的研究の応用
Zervamicin A1-16 has a wide range of applications in scientific research. It is primarily used as an antibiotic for the treatment of bacterial infections. However, its unique properties make it an attractive compound for various other applications. Zervamicin A1-16 has been used as a tool for studying the structure and function of bacterial membranes. It has also been used as a probe for studying the interactions between lipids and proteins in biological membranes.
特性
CAS番号 |
111908-11-3 |
|---|---|
製品名 |
Zervamicin A1-16 |
分子式 |
C90H139N17O19 |
分子量 |
1763.2 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChIキー |
BDRNGIBQDOUEHT-LQAFYBHPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
その他のCAS番号 |
111908-11-3 |
配列 |
WIAXIVXLXPAXPXPF |
同義語 |
zervamicin A1-16 Zrv-A1-16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



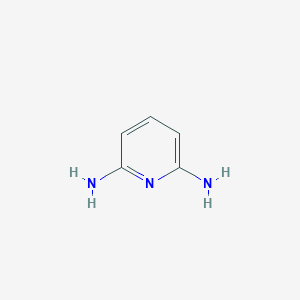
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
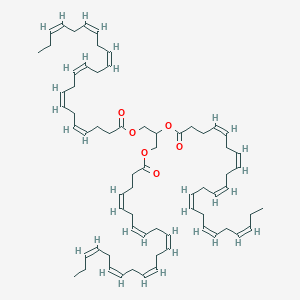
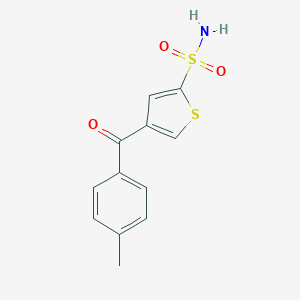
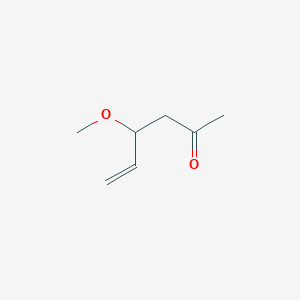
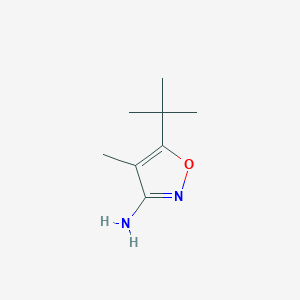
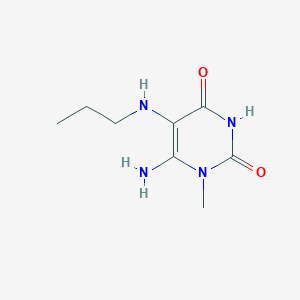
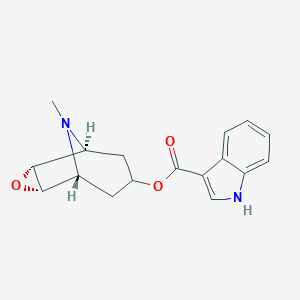
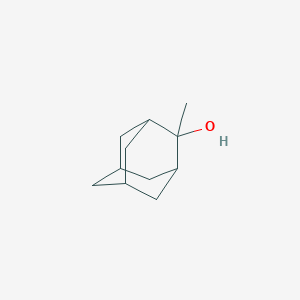
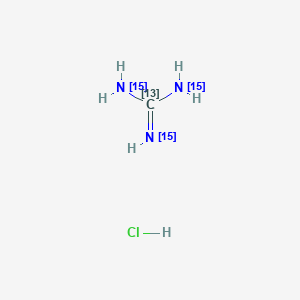
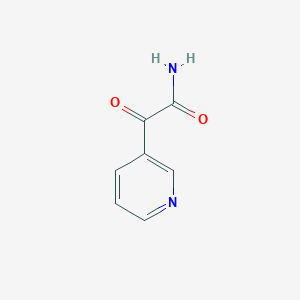
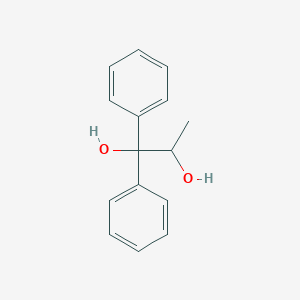
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
